N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide
Overview
Description
N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide is a chemical compound known for its unique structure and properties It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide typically involves the reaction of benzenesulfonamide with dimethylamine and sulfur. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituent introduced .
Scientific Research Applications
N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to various physiological effects, such as altered pH regulation in cells. The compound’s structure allows it to form stable complexes with the enzyme, effectively blocking its activity .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Another benzenesulfonamide derivative with different substituents, used in various industrial applications.
N-(2-Aminoethyl)-Benzenesulfonamide: Known for its biological activity and potential therapeutic applications.
Uniqueness
N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S2/c1-12(2)16(13(3)4)11-17(14,15)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJMBIBARPVSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NS(=O)(=O)C1=CC=CC=C1)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197932 | |
Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-03-8 | |
Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53573-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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